Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899992-09-7
Cat. No.: VC5246510
Molecular Formula: C18H17BrN2O6
Molecular Weight: 437.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899992-09-7 |
|---|---|
| Molecular Formula | C18H17BrN2O6 |
| Molecular Weight | 437.246 |
| IUPAC Name | ethyl 1-(3-bromophenyl)-4-(2,4-dioxopentan-3-yloxy)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C18H17BrN2O6/c1-4-26-18(25)16-14(27-17(10(2)22)11(3)23)9-15(24)21(20-16)13-7-5-6-12(19)8-13/h5-9,17H,4H2,1-3H3 |
| Standard InChI Key | RXLSEGRLYOLNRY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OC(C(=O)C)C(=O)C)C2=CC(=CC=C2)Br |
Introduction
Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazines. It features a unique structure that combines elements of pyridazine with various functional groups, which may contribute to its biological activity. The presence of bromine in the phenyl group and the dioxopentan-3-yl moiety suggests potential reactivity and interaction with biological targets .
Molecular Formula and Weight
CAS Number
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structural integrity of the compound post-synthesis.
Synthesis Methods
The synthesis of Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves several chemical reactions. Starting materials typically include ethyl esters, hydrazines, and halogenated aromatic compounds. The synthesis often requires controlled conditions such as specific temperatures and solvents (e.g., ethanol or dimethyl sulfoxide) to optimize yields.
Potential Applications
This compound holds potential applications in medicinal chemistry due to its unique structure, which may confer specific biological activities. Derivatives of pyridazines often exhibit significant biological activity, including anti-inflammatory and antimicrobial effects.
Research Findings
Recent studies suggest that compounds similar to Ethyl 1-(3-bromophenyl)-4-((2,4-dioxopentan-3-yl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate may exhibit antioxidant and antibacterial activities, making them candidates for further investigation in drug discovery programs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume